molecular formula C10H13NO3 B1277852 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol CAS No. 4384-99-0

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol

Cat. No.: B1277852
CAS No.: 4384-99-0
M. Wt: 195.21 g/mol
InChI Key: PNXFUGHWZSOHMC-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of an amino group, a hydroxyl group, and a dihydrobenzo[1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol typically involves the reduction of a nitro precursor. One common method starts with the nitration of 2,3-dihydrobenzo[1,4]dioxin to form 2-nitro-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol. This intermediate is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the desired amino compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXFUGHWZSOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398959
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4384-99-0
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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